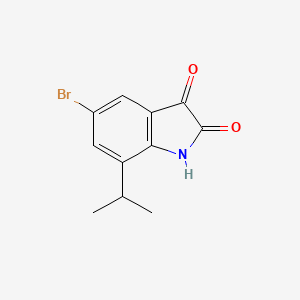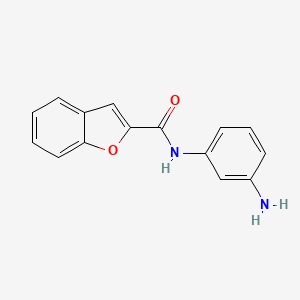
3-Methylthiomorpholine 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methylthiomorpholine 1,1-dioxide: is a heterocyclic compound containing sulfur and nitrogen atoms within its ring structure. This compound is a derivative of thiomorpholine, where the sulfur atom is oxidized to a sulfone group, and a methyl group is attached to the third carbon atom. The molecular formula of this compound is C5H11NO2S, and it is known for its diverse bioactivity and utility in various scientific fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of thiomorpholine, 3-methyl-, 1,1-dioxide typically involves the oxidation of thiomorpholine derivatives. One common method involves the use of potassium permanganate as an oxidizing agent. The reaction is carried out in an aqueous medium, and the mixture is basified to a pH of 8.0 using aqueous ammonia solution. The product is then extracted using dichloromethane .
Industrial Production Methods: Industrial production of thiomorpholine, 3-methyl-, 1,1-dioxide follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions: 3-Methylthiomorpholine 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiomorpholine derivatives.
Substitution: N-alkylated or S-alkylated thiomorpholine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 3-Methylthiomorpholine 1,1-dioxide is used as a building block in the synthesis of various organic compounds. It is particularly useful in the preparation of antibacterial agents and kinase inhibitors .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown activity against various enzymes, making it a valuable tool in enzymology studies .
Medicine: this compound has potential therapeutic applications. It is being investigated for its anticancer, anti-inflammatory, and antimicrobial properties .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and pharmaceuticals. Its unique chemical properties make it suitable for various applications, including as a corrosion inhibitor and in the production of dyes .
Mecanismo De Acción
The mechanism of action of thiomorpholine, 3-methyl-, 1,1-dioxide involves its interaction with molecular targets such as enzymes and receptors. The sulfone group in the compound can form strong interactions with the active sites of enzymes, leading to inhibition of enzyme activity. This interaction can disrupt various biochemical pathways, resulting in the compound’s bioactivity .
Comparación Con Compuestos Similares
Morpholine: A structurally similar compound but lacks the sulfur atom.
Thiomorpholine: The parent compound without the sulfone group.
Piperazine: Another heterocyclic compound with nitrogen atoms but no sulfur.
Uniqueness: 3-Methylthiomorpholine 1,1-dioxide is unique due to the presence of both a sulfone group and a methyl group. This combination imparts distinct chemical and biological properties, making it more versatile compared to its analogs .
Propiedades
IUPAC Name |
3-methyl-1,4-thiazinane 1,1-dioxide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2S/c1-5-4-9(7,8)3-2-6-5/h5-6H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLCHHQQTWDDARM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CS(=O)(=O)CCN1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(4-(3-Ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl)methanamine](/img/structure/B2423765.png)
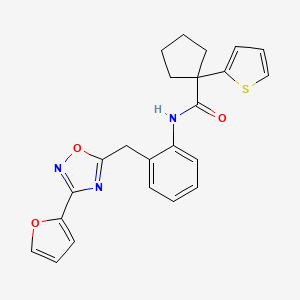
![3-(2-Chlorophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2423767.png)
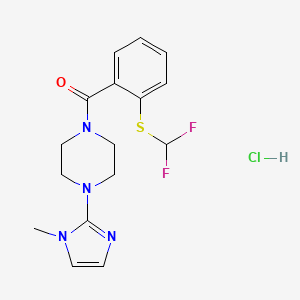
![3-iodo-1H-thieno[3,2-c]pyrazole](/img/structure/B2423773.png)
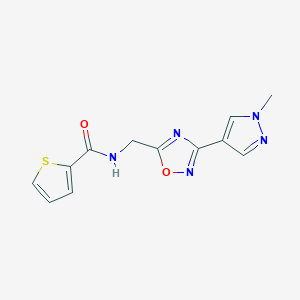
![2-({5,6-dimethyl-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide](/img/structure/B2423776.png)
![1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-indole](/img/structure/B2423777.png)
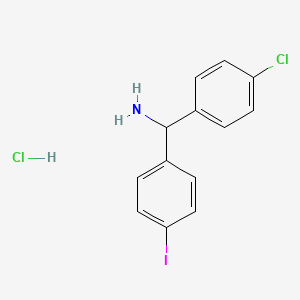
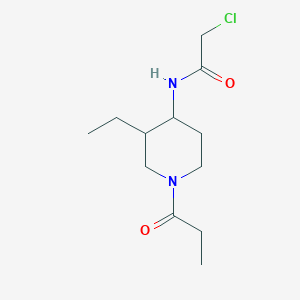
![Methyl 3-(4-{[(4-chlorophenyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylate](/img/structure/B2423780.png)

